molecular formula C19H20N6O B2839282 (4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(o-tolyl)methanone CAS No. 1171353-05-1

(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(o-tolyl)methanone

Cat. No. B2839282
CAS RN: 1171353-05-1
M. Wt: 348.41
InChI Key: RONBZAMFROAFJV-UHFFFAOYSA-N
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Description

The compound “(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(o-tolyl)methanone” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic compound with three carbon atoms, two nitrogen atoms, and two double bonds . This compound also contains a pyrimidine ring, which is a six-membered heterocyclic compound with four carbon atoms and two nitrogen atoms .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of a pyrazole derivative with a pyrimidine derivative . The structure-activity relationship study indicates that the alkynyloxy group at the 6-position on the pyrimidine ring plays a very important role for bleaching activities .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The presence of a pyrazole and a pyrimidine ring in the structure is critical for its biological activity .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The pyrazole and pyrimidine rings can undergo various reactions, including substitution and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, it is likely to have a high molecular weight due to the presence of multiple rings and functional groups . Its solubility, melting point, and boiling point would also be influenced by these factors.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine, closely related to the mentioned chemical compound, exhibit significant anticancer activity. For instance, anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates have been synthesized and evaluated for their anticancer activity in cervical cancer cells, showing antiproliferative activity and the potential for inducing apoptosis via activation of p53 (Kamal et al., 2012). Additionally, novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, were synthesized and showed promising anticancer activity, highlighting the potential of these compounds as therapeutic agents (Hafez et al., 2016).

Antimicrobial Activity

The compound and its derivatives have also been explored for antimicrobial applications. A study on pyrazole and pyrimidine derivatives revealed excellent in vitro antitumor activity and also exhibited high antimicrobial and antioxidant activities (Farag & Fahim, 2019). This suggests a broad spectrum of biological activity that could be harnessed for developing new antimicrobial agents.

Molecular Docking and Computational Studies

In addition to empirical studies, computational approaches have been utilized to explore the potential of these compounds further. For example, synthesis, biological evaluation, and DFT calculation of novel pyrazole and pyrimidine derivatives were carried out to investigate their equilibrium geometry and correlate biological activity with specific quantum chemical properties, providing insights into the structure-activity relationship (SAR) (Farag & Fahim, 2019).

Synthesis and Characterization

The synthesis and characterization of these compounds are crucial for understanding their properties and potential applications. Studies have detailed the synthesis processes and characterized the resulting compounds using various analytical techniques, paving the way for their application in drug development and other areas of biomedical research (Lv et al., 2013).

properties

IUPAC Name

(2-methylphenyl)-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O/c1-15-5-2-3-6-16(15)19(26)24-11-9-23(10-12-24)17-13-18(21-14-20-17)25-8-4-7-22-25/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONBZAMFROAFJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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